N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This compound includes a 3-chlorophenyl acetamide group and an ethyl-substituted spiro ring system. The thioacetamide linker (-S-CH2-C(=O)-) may improve solubility and bioavailability relative to ether or alkyl linkages .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-2-28-13-11-23(12-14-28)26-21(17-7-4-3-5-8-17)22(27-23)30-16-20(29)25-19-10-6-9-18(24)15-19/h3-10,15H,2,11-14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBCNTKSACFKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazaspirodecadienyl structure. This is followed by the introduction of the chlorophenyl group and the thioacetamide linkage. Common reagents used in these reactions include chlorinating agents, thiolating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Modifications: The 8-ethyl group in the target compound and ’s analog contrasts with the 8-(2,4-dimethoxybenzoyl) group in ’s mycobacterial inhibitor.
- Chlorophenyl Positioning : The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in ’s analog. Meta-substitution may alter electronic effects, influencing binding interactions in enzymatic targets .
- Acetamide Variations : The N-(2,3-dimethylphenyl) group in introduces steric hindrance compared to the target compound’s simpler 3-chlorophenyl, which could affect pharmacokinetic properties .
Functional Analogues with Acetamide Linkers
Table 2: Comparative Analysis of Acetamide Derivatives
Key Observations :
- Thioacetamide vs. Carboxamide : The target compound’s thioacetamide linker (-S-CH2-C(=O)-) may offer better solubility than the carboxamide (-NH-C(=O)-) in ’s derivatives, as sulfur’s polarizability enhances water interaction .
- Chlorophenyl Bioactivity : Both the target compound and ’s benzofuran-oxadiazole derivative (2a) share the 3-chlorophenyl group, suggesting a pharmacophoric role in antimicrobial or enzyme-inhibitory activity .
Research Findings and Implications
- Chlorine Substituent Effects : Meta-chloro substitution on the phenyl ring (target compound) may optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in mycobacterial inhibitors () .
- Synthetic Accessibility : highlights available analogs (e.g., N-(3-chloro-2-methylphenyl)-2-[(8-ethyl-3-phenyl-triazaspiro)thio]acetamide), indicating a robust synthetic platform for structure-activity relationship (SAR) studies .
Biological Activity
N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound features a unique structure characterized by:
- A chlorophenyl group
- A thioacetamide moiety
- A triazaspiro framework which contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests revealed that derivatives of this compound showed selective cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics like Tamoxifen .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary tests have demonstrated that related thioamide compounds possess activity against various bacterial strains:
- Tested Microorganisms : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth through disk diffusion methods .
The proposed mechanisms for the biological activities of N-(3-chlorophenyl)-2-thioacetamide derivatives include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Evaluation : A study focused on synthesizing and evaluating the cytotoxic effects of similar compounds on different cancer cell lines, revealing that modifications in the side chains significantly affected the potency .
- Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of various thioamide derivatives against clinically relevant pathogens, confirming their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
